Fluchloralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.9 mg/L at 20 °C

Synonyms

Canonical SMILES

Weed Control in Cotton Cultivation

Specific Scientific Field: Agricultural Science, specifically Weed Science.

Application Summary: Fluchloralin is used as a pre-emergence herbicide in cotton cultivation for controlling pigweed .

Methods of Application: The herbicide is applied at different intervals and rates prior to planting. For effective weed control, applications in November and December at 1.5X the recommended rate of Fluchloralin are required .

Results or Outcomes: The population counts and visual control ratings showed that weed control improved when treatments were applied closer to planting. Spring applications of 1.5X trifluralin, fluchloralin were required to give effective weed control .

Growth, Nodulation and Nitrogen Content of Greengram

Specific Scientific Field: Agricultural Microbiology

Application Summary: The effects of Fluchloralin on plant vigor, nodulation, photosynthetic pigments, N content, seed yield and protein content in seeds, in greengram inoculated with Bradyrhizobium sp. were studied .

Methods of Application: The pre-emergence application of Fluchloralin at 2 µg a.i. g⁻¹ of soil adversely affected the parameters .

Results or Outcomes: The average maximum increase of 12.5% in seed yield occurred at 0.5 µg a.i. g⁻¹ of glyphosate, while Fluchloralin at 0.5 and 1 µg a.i. g⁻¹ decreased the seed yield by 33.3 and 55.5%, respectively . The average maximum chlorophyll content of 3.41 mg/g was obtained at 0.5 µg a.i. g⁻¹ (Fluchloralin), which declined consistently for all herbicides and increasing dose rates .

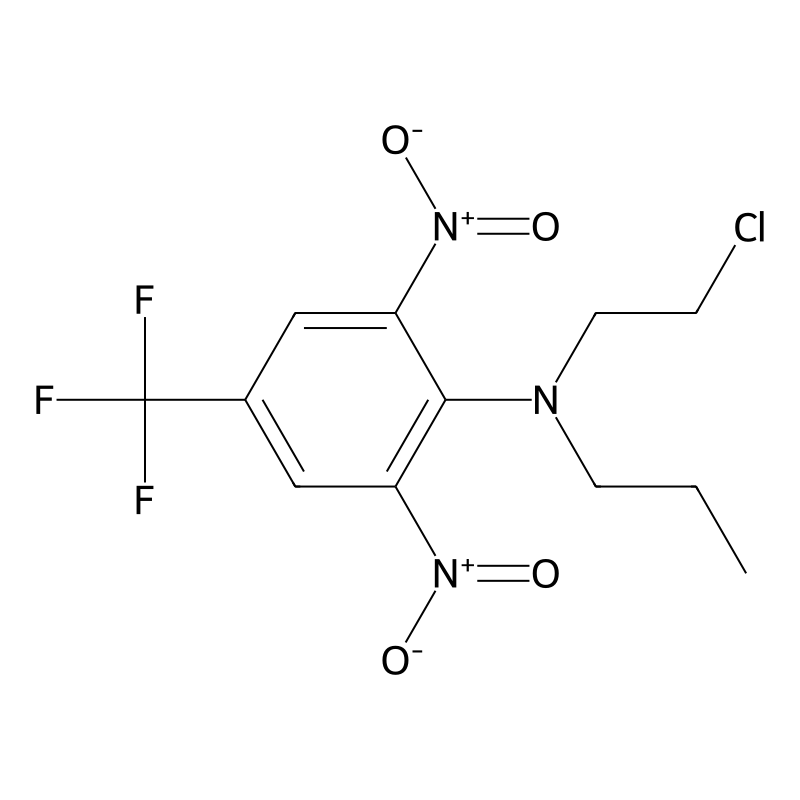

Fluchloralin is a synthetic herbicide primarily used for controlling weeds in various agricultural settings. It is classified as a pre-emergence herbicide, meaning it is applied to the soil before the emergence of crops to prevent weed growth. The chemical structure of fluchloralin is represented by the formula C₁₂H₁₃ClF₃N₃O₄, with a molecular weight of approximately 355.7 g/mol . This compound appears as an orange-yellow solid and is known for its volatility, which allows it to be effective shortly before crop sowing .

Fluchloralin disrupts plant cell division by interfering with microtubule assembly, which is essential for cell wall formation and growth. This specifically targets the mitotic spindle, a structure responsible for separating chromosomes during cell division. By inhibiting microtubule formation, fluchloralin prevents susceptible weeds from germinating and growing.

Fluchloralin is considered moderately toxic with an oral LD50 (lethal dose for 50% of test population) of 1043 mg/kg for rats []. It can cause skin and eye irritation upon contact []. Fluchloralin is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

Research has indicated that fluchloralin has significant biological activity, particularly in developmental toxicity. Studies have shown that exposure to fluchloralin can reduce the viability of zebrafish embryos by inducing apoptosis, leading to adverse developmental outcomes such as shortened body length and yolk sac edema . This raises concerns about its potential effects on non-target organisms and ecosystems.

Fluchloralin is synthesized through a multi-step chemical process involving the reaction of various precursors. While specific proprietary methods may vary among manufacturers, typical synthesis involves chlorination and fluorination steps to introduce chlorine and fluorine atoms into the molecular structure. The synthesis process must be carefully controlled to ensure high purity and yield of the final product.

Fluchloralin is primarily utilized in agriculture for weed control in crops such as dry peas, beans, cotton, okra, peanuts, soybeans, and sunflowers . Its application helps improve crop yields by reducing competition from unwanted vegetation. The herbicide is typically applied as a granule or liquid formulation, depending on the specific crop and environmental conditions.

Interaction studies of fluchloralin have focused on its effects on various biological systems. These studies highlight its potential toxicity not only to target weeds but also to aquatic organisms and other non-target species. The compound's ability to induce developmental toxicity in aquatic models suggests that careful management practices are necessary to mitigate its impact on biodiversity .

Fluchloralin shares similarities with several other herbicides that function through comparable mechanisms. Below is a comparison with a few notable compounds:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Trifluralin | C13H16ClN | Inhibits cell division | Broad-spectrum control; used pre-emergence |

| Pendimethalin | C12H15N3 | Inhibits cell division | Effective against annual grasses and broadleaf weeds |

| Metolachlor | C15H20ClN3 | Inhibits photosynthesis | Selective for certain crops; less toxic to aquatic life |

Fluchloralin's uniqueness lies in its specific volatility and effectiveness in pre-emergence applications, making it particularly suitable for use just before sowing crops . Its developmental toxicity profile further distinguishes it from other herbicides, necessitating careful consideration during application.

Color/Form

XLogP3

Flash Point

LogP

log Kow = 5.07 (est)

Odor

Melting Point

42-43 °C

UNII

GHS Hazard Statements

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3X10-5 mm Hg at 20 °C

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

HERBICIDES

Methods of Manufacturing

General Manufacturing Information

Controls smooth crabgrass, large crabgrass, barnyardgrass, giant foxtail, yellowfoxtail, goosegrass, japanese millet, junglerice, fall panicum, broadleaf signalgrass, seedling johnsongrass, texas panicum, pigweed, lambsquarters, common purslane, florida pusley, carpetweed and morningglory. Fluchloralin is selective in cotton, soybeans, peanuts, dry beans, snap beans, lima beans, peas & several vegetable crops.

Discontinued in 1985 by BASF

Analytic Laboratory Methods

EPA Method 646.Determination of dinitro aromatic pesticides in wastewater by GC with an ECD. Under the prescribed conditions, fluchloralin has an estimated detection limit of 0.0005 ug/l as defined by EPA.

GLC determination of fluchloralin residues and its metabolite in cotton and soybean foliage and seed or grain and soil samples with 10% 3N hydrogen chloride in methanol. Sensitivity is 0.05 ppm. Recoveries obtained by EPA were 84 and 76% and 72 and 74% fluchloralin added to soybean samples at the 0.05 ppm and 0.1 ppm level respectively.

EPA Method 3540. Soxhlet Extraction. A solid sample is mixed with anhydrous sodium sulfate and extracted using an appropriate solvent in a Soxhlet extractor. The sample is then dried and concentrated using a Kuderna-Danish apparatus. This is a procedure for extracting nonvolatile and semivolatile organic compounds from solids such as soils, sludges, and waste.

For more Analytic Laboratory Methods (Complete) data for FLUCHLORALIN (6 total), please visit the HSDB record page.